molecular formula C14H12N2O3 B11861659 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene CAS No. 651306-55-7

3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene

Cat. No.: B11861659
CAS No.: 651306-55-7
M. Wt: 256.26 g/mol
InChI Key: YCCXZAWLKIBMLG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-methoxyphenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as cesium carbonate and a copper catalyst to facilitate the formation of the diazirine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.

    Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted diazirines.

Scientific Research Applications

3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine has several scientific research applications:

    Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.

    Biology: Helps in mapping protein-protein interactions and identifying binding sites on biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows it to form reactive intermediates upon exposure to light. This property makes it particularly useful for photoaffinity labeling, a technique not commonly achievable with other similar compounds.

Properties

CAS No.

651306-55-7

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-3-phenoxydiazirine

InChI

InChI=1S/C14H12N2O3/c1-17-11-7-9-13(10-8-11)19-14(15-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

YCCXZAWLKIBMLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3

Origin of Product

United States

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